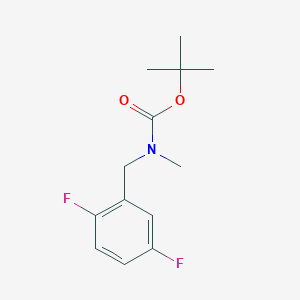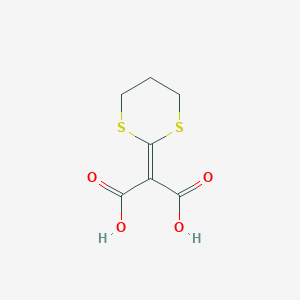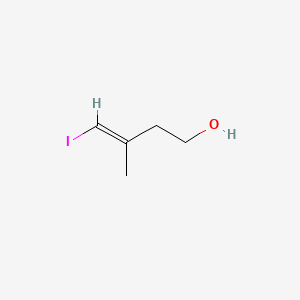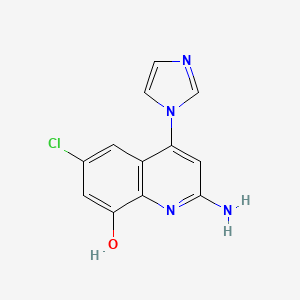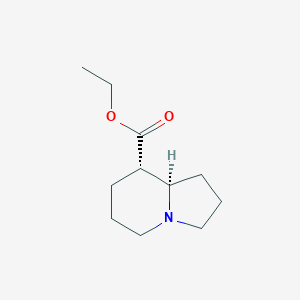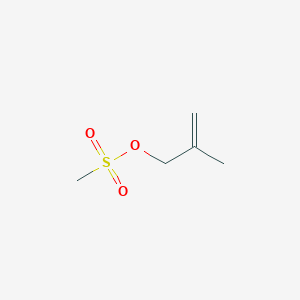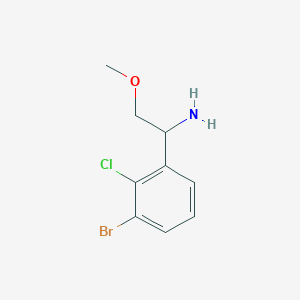
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, along with a methoxy group and an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-chloroaniline, which can be obtained by the reduction of 1-bromo-2-chloro-3-nitrobenzene using zinc dust and ammonium chloride in methanol.
Methoxylation: The next step involves the introduction of the methoxy group. This can be achieved through the reaction of 3-bromo-2-chloroaniline with methanol in the presence of a suitable catalyst.
Ethanamine Introduction: Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction, where the methoxylated intermediate reacts with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Methoxylation and Demethoxylation: The methoxy group can be introduced or removed through specific reactions involving methanol or demethylating agents.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation can produce quinones.
Applications De Recherche Scientifique
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the phenyl ring enhances its binding affinity to these targets, while the methoxy group and ethanamine side chain contribute to its overall activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-chloroaniline: A precursor in the synthesis of 1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine.
1-(3-Bromo-2-chlorophenyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
1-(3-Bromo-2-chlorophenyl)-2-hydroxyethanamine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C9H11BrClNO |
|---|---|
Poids moléculaire |
264.54 g/mol |
Nom IUPAC |
1-(3-bromo-2-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4,8H,5,12H2,1H3 |
Clé InChI |
YDOWZWQBLWGPLD-UHFFFAOYSA-N |
SMILES canonique |
COCC(C1=C(C(=CC=C1)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


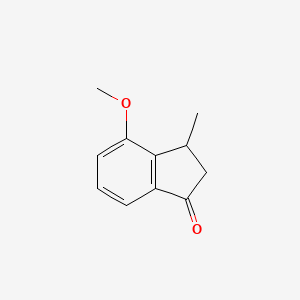
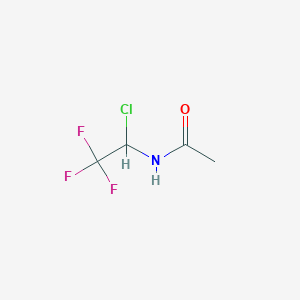
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
